molecular formula C9H9NO4 B1274552 7-Amino-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid CAS No. 99358-09-5

7-Amino-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid

Cat. No.: B1274552
CAS No.: 99358-09-5
M. Wt: 195.17 g/mol
InChI Key: HYJPNUZJSIEYGD-UHFFFAOYSA-N
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Description

7-Amino-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid is a chemical compound with the molecular formula C₉H₉NO₄ and a molecular weight of 195.17 g/mol This compound is characterized by its unique structure, which includes a benzodioxine ring system substituted with an amino group and a carboxylic acid group

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed or inhaled, and may cause skin or eye irritation . Precautionary measures include avoiding breathing dust or fumes, washing thoroughly after handling, wearing protective gloves or eye protection, and seeking medical advice if feeling unwell .

Biochemical Analysis

Biochemical Properties

7-Amino-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with specific enzymes involved in metabolic pathways, potentially altering their catalytic activity

Cellular Effects

The effects of this compound on different cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can affect the expression of specific genes, leading to changes in cellular behavior and function . Additionally, it has been found to impact cellular metabolism, potentially altering the production and utilization of energy within cells.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation . This binding interaction is crucial for understanding how the compound influences biochemical pathways and cellular processes. Furthermore, changes in gene expression induced by this compound can result in significant alterations in cellular function and behavior.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are essential for understanding its stability and long-term impact on cellular function. Over time, the compound’s stability and degradation can influence its effectiveness in biochemical reactions and cellular processes . Long-term studies have shown that the compound can have sustained effects on cellular function, highlighting its potential for therapeutic applications.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At lower doses, the compound may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects . Understanding the dosage threshold is crucial for determining the compound’s safety and efficacy in therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels . These interactions are essential for understanding the compound’s role in cellular metabolism and its potential impact on overall cellular function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its effectiveness. The compound interacts with specific transporters and binding proteins, influencing its localization and accumulation within cells . These interactions are essential for understanding how the compound exerts its effects at the cellular level.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Understanding its subcellular localization is essential for elucidating its mechanism of action and potential therapeutic applications.

Preparation Methods

The synthesis of 7-Amino-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid can be achieved through several synthetic routes. One common method involves the use of 1,4-benzodioxane-2-carboxylic acid methyl ester as a substrate. This substrate undergoes enzymatic resolution using engineered Candida antarctica lipase B mutants, such as A225F and A225F/T103A, to produce the desired chiral compound . The reaction conditions typically include a temperature of 30°C and the use of n-butanol as a cosolvent . Industrial production methods may vary, but they generally follow similar principles of enzymatic or chemical synthesis.

Chemical Reactions Analysis

7-Amino-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various alkylating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

7-Amino-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

6-amino-2,3-dihydro-1,4-benzodioxine-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4/c10-6-4-8-7(13-1-2-14-8)3-5(6)9(11)12/h3-4H,1-2,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYJPNUZJSIEYGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=C(C(=C2)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20389824
Record name 7-Amino-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20389824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99358-09-5
Record name 7-Amino-2,3-dihydro-1,4-benzodioxin-6-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=99358-09-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Amino-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20389824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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